20-Bromoicosanoic acid

Description

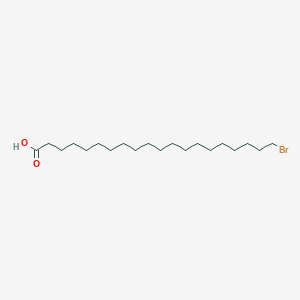

20-Bromoicosanoic acid is a brominated derivative of eicosanoic acid (arachidic acid), a saturated 20-carbon fatty acid with the chemical formula C₂₀H₃₉BrO₂ (molecular weight: 407.43 g/mol). The bromine atom is substituted at the terminal carbon (ω-position) of the alkyl chain, while the carboxylic acid group (-COOH) occupies the first carbon. This structural modification imparts distinct physicochemical and biochemical properties compared to non-halogenated or shorter-chain brominated analogs.

Key characteristics include:

- Hydrophobicity: The long carbon chain enhances lipid solubility, making it useful in lipid membrane studies .

- Synthetic utility: Bromine at the ω-position allows for nucleophilic substitution reactions, enabling applications in polymer chemistry and pharmaceutical intermediates .

- Analytical applications: Used as a reference standard in chromatography and mass spectrometry due to its well-defined structure .

Properties

IUPAC Name |

20-bromoicosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39BrO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRBTQMRZOIMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Bromoicosanoic acid typically involves the bromination of eicosanoic acid. One common method is the radical bromodecarboxylation of carboxylic acids using bromoisocyanurate as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where eicosanoic acid is treated with bromine or bromine-containing compounds under optimized conditions to achieve high yield and purity. The process parameters, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistency and efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of eicosanoic acid or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted eicosanoic acids.

Oxidation Products: Oxidized derivatives such as eicosanoic acid derivatives with additional functional groups.

Reduction Products: Eicosanoic acid and other reduced forms of the original compound.

Scientific Research Applications

Biochemical Research Applications

Polyhydroxyalkanoates (PHA) Production:

20-Bromoicosanoic acid is investigated for its role in the production of PHAs, which are biodegradable polymers with significant industrial and medical applications. Research indicates that 2-bromo fatty acids can inhibit PHA synthesis in bacteria such as Pseudomonas putida and Pseudomonas aeruginosa by interfering with the enzymatic pathways involved in their biosynthesis. For instance, studies have shown that this compound can affect the accumulation of PHAs by inhibiting specific enzymes linked to fatty acid metabolism and PHA synthesis .

Inhibitory Effects:

The compound has been noted for its inhibitory effects on microbial growth and biofilm formation. In particular, it has been observed that halogenated fatty acids like this compound can inhibit rhamnolipid production in Pseudomonas aeruginosa, which is crucial for its pathogenicity and biofilm formation . This dual inhibition mechanism suggests potential applications in controlling biofilm-related infections.

Antimicrobial Studies

Potential Antimicrobial Agent:

Research into this compound has revealed its potential as an antimicrobial agent. The compound's structural characteristics allow it to act as a competitive inhibitor against enzymes responsible for lipid synthesis in bacteria. This property can be exploited to develop new antimicrobial strategies targeting resistant bacterial strains .

Case Studies:

Several studies have documented the effectiveness of halogenated fatty acids in inhibiting pathogenic bacteria. For example, 2-bromooctanoic acid, a related compound, demonstrated significant inhibition of PHA synthesis at concentrations as low as 60 μM, suggesting that similar effects may be expected from this compound . These findings highlight the compound's potential utility in pharmaceutical applications aimed at combating bacterial infections.

Industrial Applications

Biodegradable Plastics:

Given the increasing interest in sustainable materials, this compound's role in PHA production positions it within the context of biodegradable plastics. PHAs produced using this compound can serve as alternatives to conventional plastics, contributing to environmental sustainability . The ability to modify PHAs through cofeeding strategies with fatty acids enhances their applicability across various industries.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 20-Bromoicosanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom at the 20th position can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Differences

Key Observations:

- Chain Length : Longer chains (e.g., 20 carbons) increase hydrophobicity, reducing water solubility compared to shorter analogs like bromoacetic acid .

- Bromine Position: Terminal bromination (as in this compound) facilitates selective reactions at the ω-position, whereas mid-chain bromination (e.g., 8-bromooctanoic acid) alters electronic properties and reactivity .

- Functional Groups : The carboxylic acid group enhances polarity and enables salt formation, unlike hydroxyl-containing analogs (e.g., 20-bromoicosan-1-ol) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Point : Increases with chain length due to stronger van der Waals interactions.

- Solubility: Shorter-chain brominated acids (e.g., bromoacetic acid) are water-miscible, while this compound is nearly insoluble .

- logP : Higher logP values in longer-chain compounds reflect greater lipophilicity, critical for membrane permeability in drug design .

Key Observations:

- Analytical Use : Brominated carboxylic acids with >8 carbons are preferred as reference standards due to stability and low volatility .

- Toxicity: Shorter-chain bromoacetic acids are highly toxic and regulated, while longer-chain derivatives (e.g., this compound) show milder profiles .

- Regulatory Status: Bromoacetic acid is listed under EPA Method 552 for water quality monitoring, whereas this compound lacks specific regulations .

Biological Activity

20-Bromoicosanoic acid is a halogenated fatty acid that has garnered attention for its unique biological activities. This compound, a derivative of icosanoic acid, exhibits various effects on cellular processes, particularly in the context of metabolic pathways and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological systems, and relevant case studies.

This compound can be characterized by its molecular structure, which includes a bromine atom substituted at the 20th carbon of the icosanoic acid chain. The general formula is C20H39BrO2. Its structure contributes to its biological activity, particularly in modulating enzymatic functions related to fatty acid metabolism.

The primary mechanism through which this compound exerts its effects is through the inhibition of specific enzymes involved in fatty acid metabolism. Similar compounds, such as 2-bromooctanoic acid, have been shown to inhibit β-oxidation of fatty acids in liver tissues and mitochondria . This inhibition can lead to alterations in energy metabolism and lipid accumulation within cells.

Enzymatic Inhibition

- β-Oxidation : Inhibition of β-oxidation pathways can result in increased levels of fatty acids and their derivatives within cells.

- Polyhydroxyalkanoic Acid (PHA) Synthesis : Compounds like this compound may also influence PHA synthesis by modulating coenzyme A derivatives that link fatty acid synthesis and PHA production .

Impact on Cellular Metabolism

Research indicates that this compound may affect cellular energy homeostasis by altering lipid profiles. The inhibition of β-oxidation leads to increased fatty acid concentrations, which can have downstream effects on cellular signaling pathways related to inflammation and metabolic disorders.

Case Studies

- Murine Models : In studies involving murine models, administration of brominated fatty acids has been linked to altered metabolic responses, including changes in body weight and fat distribution. These findings suggest potential applications in obesity research and metabolic syndrome.

- Colitis Models : A related compound, 2-bromooctanoate, has been shown to induce acute colitis in murine models when converted to its sodium salt form. This raises questions about the inflammatory potential of brominated fatty acids like this compound in gastrointestinal contexts .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other brominated fatty acids such as 2-bromooctanoic acid. Below is a summary table highlighting key differences and similarities:

| Compound | Molecular Formula | Main Biological Activity | Enzymatic Target |

|---|---|---|---|

| This compound | C20H39BrO2 | Inhibition of β-oxidation | Fatty acyl-CoA oxidase |

| 2-Bromooctanoic Acid | C8H15BrO2 | Inhibition of PHA synthesis | 3-ketothiolase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.